rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55843-48-6
VCID: VC11632632
InChI:
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.1

rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid

CAS No.: 55843-48-6

Cat. No.: VC11632632

Molecular Formula: C6H10O3

Molecular Weight: 130.1

Purity: 93

* For research use only. Not for human or veterinary use.

rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid - 55843-48-6

Specification

CAS No. 55843-48-6
Molecular Formula C6H10O3
Molecular Weight 130.1

Introduction

Chemical Identity and Structural Features

rac-(1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid belongs to the class of cyclopentane monocarboxylic acids, distinguished by its stereochemistry and functional group arrangement. The compound’s molecular formula is C₆H₁₀O₃, with a molecular weight of 130.15 g/mol. The cyclopentane ring adopts a puckered conformation, minimizing steric strain while positioning the hydroxyl (-OH) and carboxylic acid (-COOH) groups for intramolecular hydrogen bonding .

Stereochemical Configuration

The "(1R,3R)" designation indicates that both chiral centers (C1 and C3) possess R configurations. This stereochemistry influences solubility, reactivity, and biological interactions. For comparison, the (1R,3S) diastereomer exhibits distinct physicochemical properties, such as altered melting points and solubility profiles . Racemic mixtures of this compound involve equal parts (1R,3R) and (1S,3S) enantiomers, complicating crystallization but broadening synthetic utility.

Spectroscopic Characterization

  • NMR: Proton NMR spectra typically show signals at δ 2.50–3.00 ppm for cyclopentane ring protons, with downfield shifts for the hydroxyl (δ 4.10–4.30 ppm) and carboxylic acid (δ 12.0–12.5 ppm) groups.

  • IR: Strong absorptions near 3300 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) confirm the presence of hydroxyl and carboxylic acid functionalities .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Synthetic routes to rac-(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid often begin with cyclopentene or cyclohexene precursors. A representative method involves:

  • Oxidative Functionalization: Cyclopentene is oxidized to introduce hydroxyl and carboxylic acid groups. For example, ozonolysis followed by reductive workup yields diols, which are selectively oxidized .

  • Stereochemical Control: Chiral auxiliaries or catalysts, such as Sharpless epoxidation reagents, enforce the desired (1R,3R) configuration. Asymmetric hydrogenation of ketone intermediates has also been reported.

  • Protection-Deprotection Strategies: Temporary protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) prevents undesired side reactions during carboxylic acid formation .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Asymmetric Hydrogenation65–7595Catalyst cost and recycling
Chiral Resolution40–5099Low throughput
Enzymatic Synthesis55–6090Substrate specificity

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and scalability. Continuous-flow reactors improve yield (up to 80%) by minimizing intermediate isolation steps. Raw materials like cyclopentadiene and catalytic hydrogenation units are standardized to reduce costs.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water: 50 mg/mL; ethanol: 120 mg/mL) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (<5 mg/mL in hexane) .

  • Stability: Stable under ambient conditions but prone to dehydration at temperatures >150°C, forming cyclopentene derivatives.

Crystallography

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 11.05 Å, c = 7.89 Å, and β = 102.3°. Intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups stabilize the lattice.

Biological Activity and Applications

Industrial Applications

  • Chiral Building Blocks: Used in asymmetric synthesis of antiviral agents (e.g., oseltamivir analogs) .

  • Polymer Chemistry: Copolymerization with ε-caprolactone yields biodegradable polymers with tunable mechanical properties.

Future Research Directions

  • Stereoselective Synthesis: Developing cost-effective catalysts for enantiopure production.

  • Therapeutic Exploration: Screening against neurodegenerative disease targets (e.g., tau protein aggregation).

  • Material Science: Optimizing copolymer formulations for biomedical devices.

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